2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
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Overview
Description
2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted ethanamines depending on the reagents used.
Scientific Research Applications
2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring and the sulfanyl group are key functional groups that contribute to its biological activity by forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methyl-1-piperidinyl)ethanone
- **5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives
Uniqueness
2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is unique due to the presence of the ethanamine group, which enhances its solubility and reactivity compared to other oxadiazole derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H15N3OS/c1-9-2-4-10(5-3-9)8-17-12-15-14-11(16-12)6-7-13/h2-5H,6-8,13H2,1H3 |
InChI Key |
HCPXORZGEPLLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CCN |
Origin of Product |
United States |
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